Methylisothiazolinone

Catalog No.
S535214
CAS No.
2682-20-4
M.F
C4H5NOS
M. Wt
115.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylisothiazolinone

CAS Number

2682-20-4

Product Name

Methylisothiazolinone

IUPAC Name

2-methyl-1,2-thiazol-3-one

Molecular Formula

C4H5NOS

Molecular Weight

115.16 g/mol

InChI

InChI=1S/C4H5NOS/c1-5-4(6)2-3-7-5/h2-3H,1H3

InChI Key

BEGLCMHJXHIJLR-UHFFFAOYSA-N

SMILES

Array

solubility

Solubility in: acetonitrile 78.6; methanol 79.1; hexane 2.371; xylenol 15.65 (g/100 mL)

Synonyms

1-(4-CHLOROPHENYL)-3-(3,4-DICHLOROPHENYL)UREA;2-METHYL-4-ISOTHIAZOLIN-3-ONE;2-METHYL-4-ISOTHIAZOLINE-3-ONE;2-METHYL-3(2H)-ISOTHIAZOLONE;N-METHYL-3-OXODIHYDRO ISOTHIAZOLE;2-methyl-3(2h)-isothiazolon;Isothiazolone,2-methyl-;Methylisothiazolinone

Canonical SMILES

CN1C(=O)C=CS1

The exact mass of the compound Methylisothiazolinone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as in water, 5.367x10+5 mg/l at 25 °c (est)solubility in: acetonitrile 78.6; methanol 79.1; hexane 2.371; xylenol 15.65 (g/100 ml). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thiazoles - Supplementary Records. It belongs to the ontological category of 1,2-thiazoles in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Methylisothiazolinone (MIT, CAS 2682-20-4) is a broad-spectrum, non-halogenated isothiazolinone biocide widely procured for the in-can preservation of water-based industrial and consumer products. Unlike its chlorinated analog (CMIT), MIT is highly water-soluble, non-oxidizing, and structurally stable across a broad pH range (up to pH 12) and elevated processing temperatures. Its primary procurement value lies in its ability to deliver potent bactericidal efficacy at low parts-per-million (ppm) concentrations without the severe degradation issues that plague halogenated or formaldehyde-releasing preservatives in alkaline or high-temperature environments .

Substituting MIT with generic alternatives like the standard 3:1 CMIT/MIT blend, Benzisothiazolinone (BIT), or Glutaraldehyde often leads to formulation failure in demanding environments. CMIT undergoes rapid nucleophilic cleavage and complete degradation at pH levels above 8.5 or temperatures exceeding 40°C, leaving alkaline products unprotected[1]. Glutaraldehyde reacts irreversibly with amines and ammonia, neutralizing its biocidal activity in amine-rich metalworking fluids and paints. While BIT offers stability at high pH, it suffers from a significantly slower kill rate and a pronounced efficacy gap against critical Gram-negative bacteria like Pseudomonas aeruginosa, requiring up to five times the dosage of MIT to achieve the same minimum inhibitory concentration .

Alkaline Stability and Degradation Resistance in High-pH Fluids

In aggressive, high-pH metalworking fluids, the structural stability of the biocide is the primary determinant of long-term preservation. Quantitative stability studies demonstrate that MIT maintains over 90% of its antimicrobial activity after 3 to 4 weeks of exposure at 25°C in high-pH dilutions. In stark contrast, CMIT undergoes rapid degradation under identical alkaline conditions, reaching 0% remaining active concentration within the same timeframe. Furthermore, MIT remains stable in buffered solutions up to pH 12 at 50°C for 90 days, whereas CMIT degrades completely [1].

Evidence DimensionBiocide retention in high-pH fluids after 3-4 weeks
Target Compound Data>90% active MIT remaining
Comparator Or Baseline0% active CMIT remaining
Quantified Difference>90% absolute retention advantage for MIT
ConditionsHigh-pH diluted metalworking fluids at 25°C and buffered water at 50°C

Buyers formulating alkaline cleaners, paints, or metalworking fluids must procure MIT to prevent premature preservative failure and microbial spoilage.

Minimum Inhibitory Concentration (MIC) Advantage Against Pseudomonas aeruginosa

When targeting resilient Gram-negative industrial contaminants such as Pseudomonas aeruginosa, MIT demonstrates significantly higher intrinsic potency than Benzisothiazolinone (BIT). Head-to-head MIC assays reveal that MIT achieves complete bacterial inhibition at just 30 ppm. In comparison, BIT requires a concentration of 150 ppm to achieve the same level of bacterial control. This 5-fold difference in efficacy dictates raw material volume requirements in formulation scaling .

Evidence DimensionMinimum Inhibitory Concentration (MIC) against P. aeruginosa
Target Compound Data30 ppm (MIT)
Comparator Or Baseline150 ppm (BIT)
Quantified Difference5x lower dosage required for MIT
ConditionsIn vitro microbial inhibition assay

Procuring MIT allows formulators to achieve robust Gram-negative bacterial control at a fraction of the dosage required for BIT, lowering overall chemical load and material cost.

Synergistic Dosage Optimization in Multi-Active Preservative Systems

While MIT is highly effective on its own, its procurement value is often maximized in synergistic blends, particularly with BIT. Although the individual MICs against P. aeruginosa are 30 ppm for MIT and 150 ppm for BIT, combining the two actives reduces the required MIC of the blend to just 20 ppm. This synergistic interaction allows manufacturers to utilize the complementary kill-kinetics of both molecules while driving the total isothiazolinone concentration below stringent regulatory labeling thresholds .

Evidence DimensionMIC of combined system vs individual actives
Target Compound Data20 ppm (MIT/BIT combination)
Comparator Or Baseline30 ppm (MIT alone) / 150 ppm (BIT alone)
Quantified Difference33% reduction in MIC compared to the most potent single active (MIT)
ConditionsIn vitro microbial inhibition assay against P. aeruginosa

Procuring MIT as a co-biocide enables manufacturers to formulate highly effective, low-toxicity preservative blends that comply with strict environmental and sensitization regulations.

Preservation of High-pH Metalworking Fluids and Lubricants

Because MIT maintains >90% stability in aggressive alkaline environments where CMIT rapidly degrades to 0%, it is a pragmatic choice for preserving synthetic and semi-synthetic metalworking fluids. Its thermal stability up to 50°C ensures that the biocide survives the high shear and temperature variations typical of industrial machining operations without losing its antimicrobial titer [1].

Low-Dosage Household and Industrial Cleaners (HI&I)

Leveraging its low MIC of 30 ppm against resilient bacteria like Pseudomonas aeruginosa, MIT is highly suitable for formulating liquid detergents, fabric softeners, and all-purpose cleaners. It allows manufacturers to achieve robust microbiological control at a 5-fold lower dosage than BIT, ensuring product safety while minimizing the chemical footprint and raw material expenditure .

Synergistic Preservative Blends for Regulatory Compliance

In jurisdictions with strict labeling limits on individual isothiazolinones, MIT is procured to create high-efficiency synergistic blends with BIT. By dropping the effective MIC to 20 ppm, formulators can protect paints, adhesives, and polymer dispersions while keeping the total biocide concentration below the thresholds that trigger severe skin sensitization warnings .

Physical Description

NKRA; Liquid
Colorless solid; [Merck Index] Dark yellow powder with lumps; [Sigma-Aldrich MSDS]

Color/Form

Colorless prisms

Hydrogen Bond Acceptor Count

2

Exact Mass

115.00918496 Da

Monoisotopic Mass

115.00918496 Da

Boiling Point

BP: 93 °C at 0.03 mm Hg

Heavy Atom Count

7

Density

1.35 g/mL at 25 °C
Commercial product is supplied as a clear, light amber liquid, freezing point -18 °C to -21.5 °C; density 1.19 at 20 °C/4 °C; viscosity (23 °C): 5.0 cP. Readily miscible in water, lower alcohols, glycols, other hydrophilic organic solvents. Insoluble in petrolatum /Mixture with methylchloroisothiazolinone/

LogP

log Kow = -0.83 (est)

Decomposition

When heated to decomposition it emits toxic vapors of SOx.
Hazardous decomposition products formed under fire conditions. - Carbon oxides, nitrogen oxides (NOx), Sulphur oxides

Melting Point

50-51 °C

UNII

229D0E1QFA

Related CAS

26172-54-3 (hydrochloride)

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330: Fatal if inhaled [Danger Acute toxicity, inhalation];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Use and Manufacturing

IDENTIFICATION: Methylisothiazolinone (also called 3-methylisothiazolin-3(2H)-one; MIT) is a colorless or dark brown prism. It is odorless and tasteless. MIT is very soluble in water. USE: MIT is used as a biocide in cooling towers, paper mills, plastics and marine paint. It is commonly found in a 3:1 ratio with 5-chloro-2-methyl-4-isothiazolinone (CMIT) in biocide products. It is also an ingredient in latex paint, air fresheners, household cleaners, laundry products and dish soaps. EXPOSURE: Workers that use or produce MIT may breathe in vapors or have direct skin contact. The general population may be exposed by breathing in vapors or having direct skin contact when using cleaning products or paints containing MIT. If MIT is released to air, it will be broken down by reaction with other chemicals and light. If released to water or soil, it is not expected to bind to soil particles or suspended particles. It is expected to move rapidly through soil. It is not expected to move into air from wet soils or water surfaces. MIT is expected to be broken down by microorganisms and will not build up in tissues of aquatic organisms. RISK: Skin irritation and allergic reaction have been reported in workers and volunteers following direct skin exposure to MIT at varying concentrations of MIT or MIT/CMIT. Severe respiratory irritation was reported in one workplace incident. No other information about potential health effects in humans exposed to MIT was located. Changes in behavior, diarrhea, tearing, salivation, and stomach and intestinal damage were observed in laboratory animals given a moderate-to-high oral dose of MIT. Death occurred in some animals. Weight loss was observed in laboratory animals fed moderate doses in feed over time. The majority of information about potential health effects in laboratory animals comes from studies that use MIT/CMIT. Severe skin irritation, allergic skin reactions, and eye corrosion were observed in laboratory animals exposed to MIT/CMIT. The U.S. EPA's Office of Pesticide Program considers the MIT and MIT mixtures are highly toxic. However, mixtures are not expected to cause adverse health effects if used according to directions. Death occurred in some laboratory animals exposed once to moderate doses of MIT /CMIT by the oral, dermal and inhalation routes. Decreased body weight and erosion of the lining of the stomach were observed in laboratory animals fed low doses of in their diet over time. Decreased body weight and minor damage to the lining of the nose were observed in laboratory animals that breathed low levels of MIT /CMIT vapors over time. No evidence of infertility, abortions or birth defects was observed in laboratory animals fed MIT or MIT /CMIT before or during pregnancy. Tumors were not increased in laboratory animals following lifetime exposure to MIT /CMIT in their drinking water. The U.S. EPA's Office of Pesticide Program determined that MIT /CMIT is not classifiable as to human carcinogenicity. The potential for MIT to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

MeSH Pharmacological Classification

Anti-Infective Agents

Mechanism of Action

Neurodegenerative disorders in humans may be triggered or exacerbated by exposure to occupational or environmental agents. ...a brief exposure to methylisothiazolinone, a widely used industrial and household biocide, is highly toxic to cultured neurons but not to glia. /The study/ also show that the toxic actions of this biocide are zinc dependent and require the activation of p44/42 extracellular signal-regulated kinase (ERK) via a 12-lipoxygenase-mediated pathway. The cell death process also involves activation of NADPH oxidase, generation of reactive oxygen species, DNA damage, and overactivation of poly(ADP-ribose) polymerase, all occurring downstream from ERK phosphorylation. The toxic effects of methylisothiazolinone and related biocides on neurons have not been reported previously. Because of their widespread use, the neurotoxic consequences of both acute and chronic human exposure to these toxins need to be evaluated.
Focal adhesion kinase (FAK) is a non-receptor protein tyrosine kinase (PTK) which acts as an early modulator in the integrin signaling cascade. FAK phosphorylation and its consequent activation regulate several basic biological cellular functions. On the contrary, dysregulation of FAK signaling is implicated in the malignant transformation of cells, as well as in nonmalignant pathological conditions. With respect to cytotoxicity, accumulating data indicate that FAK participates in the mechanism of action of the known cytotoxic reactive oxygen species (ROS). Additionally, evidence was presented that different cytotoxic substances, such as arsenic (As), lead (Pb), acrylamide, methylisothiazolinone (MIT), dichlorovinylcysteine (DCVC) and halothane, acted, at least in part, by downregulating FAK tyrosine phosphorylation, while the bacterial toxins Pasteurella multocida toxin and Escherichia coli cytotoxic necrotizing factor, have been shown to exert cytotoxic effects by inducing FAK tyrosine phosphorylation. The observation that upregulation as well as downregulation of FAK activity both result in cytotoxic effects seems contradictory. Even though a common mode of action, with respect to the dysregulation of FAK signaling, for these cytotoxic substances has not yet been discovered, a cumulative approach could be established by focusing on FAK activation and signaling cascade. According to these data, interfering with FAK signaling might be of a potential use in blocking these cytotoxic effects.
Methylisothiazolinone (MIT) is a biocide widely used in industrial and cosmetic products with potential as a neurotoxicant. /it was/ previously reported that short acute exposures to relatively high concentrations of MIT (100 uM) lead to widespread and selective neuronal death in vitro. To evaluate the biological properties of chronic exposures to MIT, freshly dissociated rat cortical neurons were continuously exposed to low concentrations (0.1-3 uM) of the biocide in serum-containing media. Although /this study/ observed minimal effects on cell viability, MIT induced a dramatic inhibition of neurite outgrowth. Immunoblotting and immunoprecipitation experiments revealed that focal adhesion kinase (FAK) phosphorylation was primarily affected by the MIT treatment. The phosphorylation level at tyrosines 576 and 861 of FAK was significantly decreased and likely contributed to the overall reduction of tyrosine phosphorylation of this protein. MIT inhibited Src family kinases (SFKs) in cell-free assays and led to the physical dissociation of FAK from the signaling complexes that it normally forms with c-Src and Fyn in developing neurons. High-density neuronal cultures were then employed to increase cell-to-cell contact. This approach resulted in an overall enhancement of SFKs and FAK phosphorylation and could overcome the deficits induced by MIT. This study suggests that a disruption of FAK-SFK complexes due to SFK inhibition leads to FAK dysfunction, with detrimental effects to immature neurons. Prolonged exposure to low levels of MIT and related compounds may have damaging consequences to the developing nervous system.

Vapor Pressure

0.062 mm Hg at 25 °C

Pictograms

Environmental Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Impurities

Impurity (manufacturing by-products)[Table#8182]

Other CAS

2682-20-4

Wikipedia

Methylisothiazolinone

Use Classification

EPA Safer Chemical Functional Use Classes -> Preservatives and Antioxidants
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Cosmetics -> Preservative

General Manufacturing Information

Wholesale and Retail Trade
Adhesive Manufacturing
Wood Product Manufacturing
Fabricated Metal Product Manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
Not Known or Reasonably Ascertainable
3(2H)-Isothiazolone, 2-methyl-: ACTIVE
2-Methyl-3(2H)-isothiazolinone and 5-chloro-3-methyl-3(2H)-isothiazolinone occur together in 101 currently registered products in approximately a 3:1 ratio, and are commonly referred to collectively as methylisothiazolinone.

Analytic Laboratory Methods

HPLC determination in cosmetic products.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.
Air sensitive. Store under inert gas.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023

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